molecular formula C10H12N2 B2809146 2-Tert-butylpyridine-4-carbonitrile CAS No. 33538-09-9

2-Tert-butylpyridine-4-carbonitrile

Cat. No.: B2809146
CAS No.: 33538-09-9
M. Wt: 160.22
InChI Key: CJAKCVBSWSUUHM-UHFFFAOYSA-N
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Description

2-Tert-butylpyridine-4-carbonitrile: is an organic compound with the molecular formula C10H12N2 . It is a derivative of pyridine, featuring a tert-butyl group at the second position and a nitrile group at the fourth position. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpyridine-4-carbonitrile typically involves the reaction of 2-tert-butylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-tert-butylpyridine-4-amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 2-Tert-butylpyridine-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It helps in understanding the metabolism and bioactivity of nitrile derivatives .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 2-tert-butylpyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    4-tert-butylpyridine: Similar structure but lacks the nitrile group.

    2-tert-butylpyridine: Similar structure but lacks the nitrile group.

    4-cyanopyridine: Similar structure but lacks the tert-butyl group.

Uniqueness: 2-Tert-butylpyridine-4-carbonitrile is unique due to the presence of both the tert-butyl and nitrile groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2-tert-butylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKCVBSWSUUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

p-cyanopyridine (4.00 g, 38.4 mmol) was added to a 1:1 mixture of chlorobenzene/water (750 mL) in a 1 L round-bottom flask. Trimethylacetic acid (10.88 g, 106-5 mmol), (NH4)2S2O8 (17.53 g, 76.8 mmol), trifluoroacetic acid (4.390 g, 38.5 mmol) and AgNO3 (0.521 g, 3.1 mmol) were added and the heterogeneous mixture was vigorously stirred at 50° C. for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:6 EtOAc/Hexane) to afford a brown solid (4.305 g, 70%); 1H NMR (400 MHz, CDCl3): δ 1.39 (s, 9H), 7.38 (d, J=5.2 Hz, 1H), 7.63 (s, 1H), 8.73 (d, J=4.4 Hz, 1H); 13C NMR (100 MHz, CDCl3): δ 29.2, 37.3, 116.4, 119.9, 120.4, 121.6, 149.1, 170.3; HRMS-EI (m/z): [M+H+] calcd for [C10H13N2]+, 161.1079. found 161.1070.
Quantity
4 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
10.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
17.53 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Two
Name
Quantity
0.521 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 4-cyanopyridine (10 g, 96 mmol), trimethylacetic acid (9.8 g, 96 mmol), and silver nitrate (1.63 g, 9.6 mmol) in 10% aqueous sulfuric acid (100 ml) at 70° C. was treated with a solution of ammonium peroxodisulfate (21.9 g, 96 mmol) in water (120 ml) according to the method of Description 10. Purification by column chromatography on silica eluting with 10% Et2O in iso-hexanes gave the title compound (6.5 g, 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One
Name
ammonium peroxodisulfate
Quantity
21.9 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
42%

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